molecular formula C7H15NO2 B7848041 3-(Dimethylamino)-2,2-dimethylpropanoic acid

3-(Dimethylamino)-2,2-dimethylpropanoic acid

Cat. No.: B7848041
M. Wt: 145.20 g/mol
InChI Key: SWFRUSQUOVBPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,6(9)10)5-8(3)4/h5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRUSQUOVBPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Chemical Functionalities Relevant to Advanced Research

The structure of 3-(Dimethylamino)-2,2-dimethylpropanoic acid is characterized by a short, sterically hindered carbon backbone featuring two key functional groups: a tertiary amine and a carboxylic acid. The IUPAC name precisely describes a propanoic acid molecule with two methyl groups attached to the second carbon (the α-carbon) and a dimethylamino group attached to the third carbon (the β-carbon).

The primary functionalities—the carboxylic acid and the dimethylamino group—confer upon the molecule a dual acidic and basic character, making it an amino acid derivative. Specifically, it is a β-amino acid, a class of compounds known for their unique conformational preferences and biological activities. The gem-dimethyl substitution at the α-position introduces significant steric bulk, which can profoundly influence the molecule's reactivity and interactions. This steric hindrance can protect the carboxylic acid group from certain chemical transformations and may dictate how the molecule binds to biological targets.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Functional Groups Carboxylic Acid, Tertiary Amine

| Structural Features | gem-Dimethyl Group (α-position), β-Amino Acid |

Interdisciplinary Context Within Organic and Medicinal Chemistry Research

While dedicated research on 3-(Dimethylamino)-2,2-dimethylpropanoic acid is not extensively documented, its structural motifs are prevalent in both organic and medicinal chemistry, suggesting a range of potential applications.

In organic synthesis, molecules containing both an amine and a carboxylic acid are valuable as bifunctional building blocks. The tertiary amine can act as an internal base or nucleophile, while the carboxylic acid can be converted into esters, amides, or other derivatives. The synthesis of a related aldehyde, 3-dimethylamino-2,2-dimethylpropanal, has been achieved through the Mannich reaction using isobutyraldehyde, dimethylamine (B145610), and formaldehyde (B43269). google.com This suggests a plausible synthetic route to the corresponding carboxylic acid through oxidation, highlighting its potential availability for synthetic exploration.

In medicinal chemistry, the introduction of a dimethylamino group is a common strategy to enhance the aqueous solubility of drug candidates and to introduce a basic center for salt formation. mdpi.com For instance, derivatives of curcumin (B1669340) containing a dimethylaminomethyl group have shown improved solubility and potent anti-inflammatory and antioxidant activities. mdpi.com Similarly, various propanoic acid derivatives are being explored as scaffolds for developing novel therapeutic agents, including anticancer candidates. mdpi.comnih.gov The rigid, sterically defined structure of this compound could serve as a unique scaffold or fragment for designing enzyme inhibitors or receptor ligands where specific spatial arrangements are critical for activity.

Overview of Research Gaps and Unexplored Avenues

Established Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the neopentyl backbone followed by the introduction or modification of the amino and carboxylic acid functional groups.

Synthesis from Precursor Molecules (e.g., Derivatives of 3-Amino-2,2-dimethylpropanoic Acid)

A primary route to this compound involves the N,N-dimethylation of a suitable precursor, 3-Amino-2,2-dimethylpropanoic acid. The synthesis of this precursor is a critical first step. One documented method starts from hydroxymethyl trimethylacetic acid, which is converted to 3-amino-2,2-dimethylpropionamide through a three-step process of esterification, protection, and ammonolysis. google.com Another patented approach obtains the key intermediate, 3-amino-2,2-dimethyl propanamide, by methylating, aminating, and then reducing a cyanoacetic acid derivative. google.com

Once the primary amine precursor is obtained, standard N-methylation procedures can be employed. A common and highly effective method is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formic acid and formaldehyde (B43269). This reaction facilitates reductive amination, cleanly yielding the tertiary dimethylamino group without the formation of quaternary ammonium (B1175870) salts.

Alternatively, the synthesis can proceed via the Mannich reaction to first build the carbon skeleton with the tertiary amine in place. This involves the condensation of isobutyraldehyde, dimethylamine (B145610), and formaldehyde to produce the intermediate 3-dimethylamino-2,2-dimethylpropanal. google.com Subsequent oxidation of this aldehyde, using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), would yield the target carboxylic acid, this compound.

Optimization of Reaction Conditions and Catalytic Systems for Efficiency and Yield

The efficiency and yield of synthetic pathways are highly dependent on the optimization of reaction conditions. For the synthesis of the aldehyde precursor, 3-dimethylamino-2,2-dimethylpropanal, via the Mannich reaction, it has been found that the reaction proceeds effectively at temperatures between 80 to 120°C when the pH is maintained between 9 and 11. google.com Conducting the reaction in an acidic medium can lead to side reactions, such as the trimerization of isobutyraldehyde, which significantly reduces the yield of the desired product. google.com The reaction is typically carried out in a pressure vessel over 1 to 6 hours, and a selectivity of approximately 84% can be achieved. google.com

For amidation and esterification reactions, which are key steps in both precursor synthesis and subsequent derivatization, various catalytic systems are employed. Lewis acids have been shown to be effective catalysts for the direct amidation of unprotected amino acids. nih.gov Similarly, carbodiimide (B86325) coupling agents are frequently used to facilitate these transformations under mild conditions. researchgate.net Optimization involves screening different catalysts, solvents, temperatures, and reaction times to maximize yield and purity. For instance, in the N-amidation of cinnamic acid, using EDC·HCl in anhydrous THF at 60°C was found to be optimal. nih.gov

Targeted Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives, including esters and amides, and for its reduction to the corresponding alcohol.

Esterification Reactions and the Synthesis of Ester Derivatives

The carboxylic acid can be readily converted into its corresponding esters through several established methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

Fischer-Steglich Esterification : This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong Brønsted acid like sulfuric acid. rug.nl To drive the equilibrium towards the ester product, water is typically removed azeotropically.

Carbodiimide-Mediated Esterification : For more sensitive substrates or milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org This method is highly efficient for forming ester bonds.

Other Methods : Alternative reagents like silica (B1680970) chloride have also been shown to be effective catalysts for the esterification of carboxylic acids with alcohols. organic-chemistry.org

These reactions can produce a wide array of ester derivatives, whose properties would depend on the nature of the incorporated alcohol.

Table 1: Potential Ester Derivatives via Esterification

Alcohol Reactant Resulting Ester Derivative
Methanol Methyl 3-(dimethylamino)-2,2-dimethylpropanoate
Ethanol Ethyl 3-(dimethylamino)-2,2-dimethylpropanoate
Isopropanol Isopropyl 3-(dimethylamino)-2,2-dimethylpropanoate

Amidation Reactions and Amide Linkage Formation

The formation of an amide bond from the carboxylic acid group is another crucial transformation. This can be achieved by reacting this compound with a primary or secondary amine.

Coupling Reagents : Similar to esterification, carbodiimide reagents (DCC, EDCI) are widely used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net Additives like HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and improve yields.

Acyl Chloride Formation : The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Thermal Amidation : Direct condensation of the carboxylic acid and an amine is possible but typically requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium carboxylate salt. encyclopedia.pubgoogle.com

A known derivative, 3-(Dimethylamino)-N,N-dimethylpropionamide, is a tertiary amide that can be synthesized using these methods.

Table 2: Potential Amide Derivatives via Amidation

Amine Reactant Resulting Amide Derivative
Ammonia 3-(Dimethylamino)-2,2-dimethylpropanamide
Methylamine 3-(Dimethylamino)-N,N,2,2-tetramethylpropanamide
Aniline 3-(Dimethylamino)-2,2-dimethyl-N-phenylpropanamide

Reduction and Other Carboxylic Acid Transformations

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation is fundamental in organic synthesis, providing access to a different class of compounds.

Reduction to Alcohol : Powerful reducing agents are required for this conversion. Common reagents include lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (like THF or diethyl ether) or borane (B79455) complexes (e.g., BH₃·THF). These reagents effectively reduce the carboxylic acid to the corresponding primary alcohol, 3-(Dimethylamino)-2,2-dimethylpropan-1-ol. fishersci.ca

This reduction opens up further synthetic possibilities, as the resulting alcohol can undergo its own set of characteristic reactions, such as oxidation back to the aldehyde or carboxylic acid, or conversion to alkyl halides.

Strategic Chemical Modifications of the Tertiary Amine Moiety

The tertiary amine in this compound is a key site for chemical modifications, offering a gateway to a range of derivatives through reactions at the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium salts. This process, known as quaternization, converts the neutral tertiary amine into a permanently charged cationic species, significantly altering its physical and chemical properties.

A general approach for the quaternization of tertiary amines involves reacting them with alkyl halides or sulfates. google.comresearchgate.net For instance, the reaction with dimethyl sulfate (B86663) can be carried out at elevated temperatures, often without the need for a solvent. google.com The exothermic reaction proceeds by the addition of the alkylating agent to the stirred, molten tertiary amine, often under an inert atmosphere to prevent side reactions. google.comgoogle.com This method is applicable to a variety of tertiary amines, including those with hydroxyl groups, and results in the corresponding quaternary ammonium methyl sulfates. google.com

Table 1: Examples of Quaternizing Agents and Conditions This table presents generalized conditions for the quaternization of tertiary amines, which are applicable to the tertiary amine moiety in this compound.

Quaternizing AgentSolventTemperatureTypical Application
Dimethyl sulfateSolvent-free or polar solvents (e.g., THF)Elevated (e.g., 55-170°C)Synthesis of quaternary ammonium salts for various applications, including fabric softeners. google.comgoogle.com
Methyl iodideDimethyl sulfoxide (B87167) (DMSO)Room TemperatureGeneral laboratory synthesis of quaternary ammonium iodides. researchgate.net
Benzyl (B1604629) chlorideDimethyl sulfoxide (DMSO)Room TemperatureIntroduction of a benzyl group to form a quaternary ammonium chloride. researchgate.net

The formation of these quaternary ammonium salts can enhance the water solubility of the molecule and is a key step in the synthesis of compounds used as fabric softeners and other specialty chemicals. google.com

Beyond quaternization, the tertiary amine can undergo other transformations. While direct N-alkylation of a tertiary amine to form a different tertiary amine is not typical, the dimethylamino group can sometimes be replaced in what is known as a transamination reaction. This is particularly relevant for Mannich bases, where the dimethylamino group can be exchanged with other amines, a method that is useful for preparing derivatives with different amine substituents. researchgate.net

N-acylation of the tertiary amine in this compound is not a feasible reaction. However, if the parent compound were a primary or secondary amine, N-acylation would be a common transformation. For instance, direct acylation of a nitrogen atom can be achieved using carboxylic acids in the presence of specific catalysts, such as those featuring a B3NO2 ring system, to form N-acyl derivatives. rsc.org This highlights a potential synthetic pathway if a derivative of the target compound with a primary or secondary amine were available.

Transformations Involving the 2,2-Dimethylpropanoic Acid Backbone

The 2,2-dimethylpropanoic acid (pivalic acid) backbone provides a sterically hindered and generally stable framework. sielc.com However, under specific conditions, transformations involving this part of the molecule can be induced.

Direct substitution on the highly hindered quaternary carbon of the 2,2-dimethylpropanoic acid backbone is challenging due to steric hindrance. Similarly, the adjacent methylene (B1212753) group is also relatively unreactive towards typical substitution reactions. However, modifications can be envisioned through radical reactions or by introducing activating groups. For example, the synthesis of 3-bromo-2,2-dimethylpropanoic acid demonstrates that functionalization adjacent to the quaternary center is possible, creating a handle for further substitutions. nih.gov

Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are characteristic of sterically hindered systems like the neopentyl group. msu.edu If a carbocation were generated at the carbon atom bearing the dimethylamino group (C3), a 1,2-methyl shift from the adjacent quaternary center could occur. This would lead to a rearrangement of the carbon skeleton, transforming the 2,2-dimethylpropyl backbone into a more stable carbocationic intermediate, which could then be trapped by a nucleophile. msu.edu Such a reaction could potentially be initiated by the treatment of a corresponding alcohol derivative with a strong acid. msu.eduberhamporegirlscollege.ac.in While specific examples involving this compound are not readily found in the literature, the underlying principles of carbocation chemistry suggest this as a plausible transformation under the right conditions. wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Studies of Chemical Environments

Proton (¹H) NMR is used to identify the number of distinct proton environments and their proximity to one another. For this compound, one would anticipate specific signals corresponding to the protons of the N-dimethyl groups, the methylene (-CH2-) group adjacent to the nitrogen, and the gem-dimethyl groups at the C2 position. The chemical shift of these signals would be influenced by the electron-withdrawing effects of the neighboring nitrogen and carboxylic acid groups.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A spectrum for this compound would be expected to show distinct peaks for the carboxyl carbon, the quaternary carbon at the C2 position, the methylene carbon, the carbons of the gem-dimethyl groups, and the carbons of the N-dimethyl group. Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be employed to correlate each carbon atom to its directly attached protons.

Two-Dimensional NMR Methodologies for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are critical for piecing together the molecular structure. COSY would establish correlations between neighboring protons, while HMBC would reveal longer-range couplings between protons and carbons, confirming the connectivity across the entire molecule. However, no such experimental data has been published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, C-N stretching vibrations, and various C-H bending and stretching modes. The absence of published spectra prevents a detailed analysis of these features.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. This technique would confirm the molecular formula of this compound (C7H15NO2).

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to provide structural clues. The fragmentation pattern is a unique characteristic of a molecule. For the target compound, expected fragmentation pathways would likely involve the loss of the carboxylic acid group and characteristic cleavages adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of specific fragment ions. Without experimental MS/MS data, the precise fragmentation pathways remain hypothetical.

Theoretical and Computational Chemistry Investigations Pertaining to 3 Dimethylamino 2,2 Dimethylpropanoic Acid and Its Analogues

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.gov These methods are used to determine the distribution of electrons within the molecule, which dictates its reactivity, polarity, and intermolecular interactions.

The electronic structure of 3-(Dimethylamino)-2,2-dimethylpropanoic acid can be optimized using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to find its most stable geometry. researchgate.net From this optimized structure, various electronic properties can be calculated.

Charge Distribution: The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atoms of the carboxylic acid group would exhibit a strong negative potential, while the hydrogen of the hydroxyl group and the protons on the methyl groups would show a positive potential. This charge separation is crucial for understanding how the molecule interacts with other polar molecules and ions. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charges on individual atoms and understand hyperconjugative interactions and electron delocalization within the molecule. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. In molecules with donor and acceptor groups, these orbitals are often localized in different regions, facilitating charge transfer transitions. scirp.org For instance, in related dimethylamino-containing compounds, the HOMO is typically localized on the electron-donating dimethylamino group, while the LUMO is found on an electron-accepting part of the molecule.

Table 1: Representative Calculated Electronic Properties for Amino Acid Analogues
ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -5.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to 0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~5.0 to 6.0 eVRelates to chemical reactivity and stability
Dipole Moment2.0 to 4.0 DMeasures overall molecular polarity

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. researchgate.net MD simulations are essential for exploring the conformational flexibility of this compound and its interactions in a solution, which mimics physiological or reaction conditions. nih.gov

Conformational Landscapes: this compound has several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can sample these different conformations by simulating the molecule's movements over nanoseconds or longer. nih.gov This analysis reveals the most stable or frequently occurring shapes of the molecule, which can be crucial for its function. Properties like the radius of gyration (Rg) can be monitored to assess the compactness of the molecule's conformation over time. nih.gov Analysis of the simulation trajectories can identify recurring secondary structures and transitions between different conformational states. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying how a solute molecule interacts with its solvent or other molecules. For this compound in an aqueous solution, simulations can reveal the structure and dynamics of water molecules surrounding the polar carboxylic acid and dimethylamino groups. The formation and lifetime of hydrogen bonds between the molecule and water can be quantified. dovepress.com These solute-solvent interactions are critical for understanding the molecule's solubility and stability in different environments. dovepress.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the energy barriers that control the reaction rate. researchgate.net

For this compound, computational methods can be used to study various reactions, such as its synthesis, degradation, or its interaction with other chemical species. For example, the mechanism of its formation could be studied by modeling the nucleophilic attack and subsequent steps. DFT calculations can be employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines how fast the reaction will proceed. researchgate.net Studies on related compounds, such as the interaction of dimethylamine (B145610) with catalysts, show that amines can form stable complexes that influence reaction pathways. mdpi.com By understanding these mechanisms at a molecular level, reaction conditions can be optimized.

Table 2: Illustrative Parameters from a Computational Reaction Mechanism Study
Reaction StepParameterExample Value (kcal/mol)Interpretation
Step 1: Reactants → TS1Activation Energy (ΔG‡)+15.5Energy barrier for the first step
Step 1: Reactants → Intermediate 1Reaction Energy (ΔG)-5.2Intermediate is more stable than reactants
Step 2: Intermediate 1 → TS2Activation Energy (ΔG‡)+12.1Energy barrier for the second step
Step 2: Intermediate 1 → ProductsReaction Energy (ΔG)-20.7Products are significantly more stable

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. researchgate.net

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are a common method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental results can confirm the molecular structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the frequencies and intensities of these modes. researchgate.net The predicted vibrational frequencies can then be compared to an experimental IR or Raman spectrum to help assign the observed peaks to specific molecular motions, such as the C=O stretch of the carboxylic acid or the C-N stretching of the amino group.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. researchgate.net The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities. This can reveal information about the electronic structure and the nature of the orbitals involved in the electronic excitation. researchgate.net

In Silico Design and Virtual Screening of Novel Derivatives with Engineered Reactivity

Computational methods are revolutionizing the design of new molecules with tailored properties. This in silico approach allows for the rapid evaluation of thousands of potential derivatives without the need for costly and time-consuming synthesis. nih.gov

Design of Novel Derivatives: Starting with the core structure of this compound, new analogues can be designed by modifying its functional groups. For example, the dimethylamino group could be replaced with other alkylamines, or substituents could be added to the carbon backbone. The goal is to engineer molecules with specific reactivity, solubility, or binding affinity.

Virtual Screening: Once a library of virtual derivatives is created, it can be screened computationally for desired properties. nih.gov If the goal is to design a molecule that binds to a specific biological target, such as an enzyme, molecular docking simulations can be used. mdpi.com Docking predicts the preferred orientation of a molecule when bound to a target and estimates the strength of the interaction (binding affinity). mdpi.com This process can quickly identify the most promising candidates from a large library for further investigation. Pharmacophore modeling can also be used to identify the essential chemical features required for a specific activity, which then guides the screening process. nih.gov This computational workflow accelerates the discovery of new molecules with enhanced or novel functionalities.

Chemical Reactivity Profiles and Mechanistic Insights into Reactions Involving 3 Dimethylamino 2,2 Dimethylpropanoic Acid

Acid-Base Equilibria and Protonation/Deprotonation Studies

3-(Dimethylamino)-2,2-dimethylpropanoic acid is an amino acid derivative containing two functional groups capable of participating in acid-base reactions: a carboxylic acid group and a tertiary amine group. The protonation state of the molecule is therefore dependent on the pH of the solution, existing as a cation at low pH, a zwitterion at intermediate pH, and an anion at high pH.

The acidity of the carboxylic acid group is quantified by its pKa value. For the structurally similar pivalic acid (2,2-dimethylpropanoic acid), the pKa is approximately 5.0. chemister.rudrugfuture.com The presence of the dimethylamino group in the 3-position influences this value. In its protonated (ammonium) form, the -N+(CH₃)₂H group exerts an electron-withdrawing inductive effect, which stabilizes the conjugate base (carboxylate) and thereby increases the acidity (lowers the pKa) of the carboxylic acid group.

Conversely, the basicity of the tertiary amine is determined by the pKa of its conjugate acid (the ammonium (B1175870) ion). Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edulibretexts.org The equilibrium between the uncharged amine and the protonated ammonium ion is central to the molecule's behavior in solution. The molecule can exist in different ionic forms depending on the pH, as detailed in the table below.

pH RangePredominant SpeciesCarboxylic Acid StateTertiary Amine State
pH < pKa1 (Carboxylic Acid)Cationic Form-COOH (Protonated)-N⁺(CH₃)₂H (Protonated)
pKa1 < pH < pKa2 (Amine)Zwitterionic Form-COO⁻ (Deprotonated)-N⁺(CH₃)₂H (Protonated)
pH > pKa2 (Amine)Anionic Form-COO⁻ (Deprotonated)-N(CH₃)₂ (Deprotonated)

Nucleophilic and Electrophilic Reactivity of the Carboxylic Acid Functionality

The carboxylic acid moiety of this compound exhibits dual reactivity, acting as both an electrophile and a nucleophile depending on the reaction conditions.

As an electrophile, the carbonyl carbon possesses a partial positive charge and is susceptible to attack by nucleophiles. This reactivity is characteristic of nucleophilic acyl substitution reactions. libretexts.org The general order of reactivity for carboxylic acid derivatives places carboxylic acids as less reactive than acyl halides and anhydrides but more reactive than amides. libretexts.orgopenochem.org This moderate reactivity is due to the resonance stabilization provided by the hydroxyl group, which donates electron density to the carbonyl carbon, making it less electrophilic. khanacademy.org Reactions such as esterification with alcohols (typically under acidic catalysis) or conversion to acyl chlorides using reagents like thionyl chloride proceed via nucleophilic attack at this electrophilic center.

When deprotonated to its carboxylate form (-COO⁻), the functionality becomes a potent nucleophile. The negative charge is delocalized across both oxygen atoms, enhancing its stability and nucleophilicity. This carboxylate anion can react with various electrophiles. For instance, in a Williamson ether synthesis-like reaction, it can attack an alkyl halide to form an ester. The efficiency of such reactions is influenced by the steric hindrance around the carboxylate group, which in this case is significant due to the adjacent gem-dimethyl groups at the C2 position.

Nucleophilic and Basic Properties of the Tertiary Amine Functionality

The tertiary amine functionality in this compound is defined by the lone pair of electrons on the nitrogen atom. This lone pair is the source of the group's basicity and nucleophilicity. libretexts.orglibretexts.org

As a Brønsted-Lowry base, the nitrogen atom can accept a proton from an acid, forming a quaternary ammonium salt. libretexts.org The strength of an amine as a base is typically evaluated by the pKa of its conjugate acid; a higher pKaH indicates a stronger base. masterorganicchemistry.com Most simple tertiary alkyl amines are effective bases, with pKaH values often exceeding 10.0. msu.edu

As a nucleophile, the nitrogen atom can attack electron-deficient centers to form a new covalent bond. However, the nucleophilic reactivity of tertiary amines can be significantly influenced by steric hindrance. In this molecule, the bulky 2,2-dimethylpropyl group attached to the nitrogen may impede its ability to attack sterically crowded electrophiles. This steric shielding can make the amine a "non-nucleophilic base" in certain contexts, where it can readily accept a proton but reacts slowly as a nucleophile.

Complexation Chemistry and Coordination Behavior with Metal Ions

This compound is a bifunctional molecule capable of acting as a chelating ligand in coordination chemistry. It possesses two potential donor sites: the nitrogen atom of the tertiary amine and one of the oxygen atoms of the carboxylate group.

The stoichiometry of the metal complexes formed depends on the coordination number, oxidation state, and geometric preference of the metal ion, as well as the charge of the ligand. nih.gov Common stoichiometries include 1:1 (ML), 1:2 (ML₂), or 1:3 (ML₃) metal-to-ligand ratios. For example, a divalent metal ion like Cu(II) or Ni(II) with a preferred coordination number of four or six could form [M(L)]⁺ or [M(L)₂] complexes.

Representative Stability Constants (log K) for Amino Acid-Type Ligands with Divalent Metal Ions
Metal IonTypical log K₁ (ML)Typical log K₂ (ML₂)
Cu(II)~8-9~6-7
Ni(II)~5-6~4-5
Zn(II)~4-5~4
Co(II)~4-5~3-4

Note: This table presents typical, illustrative data for similar bidentate amino acid ligands to demonstrate the concept of stability constants. Actual values for this compound would require experimental determination.

The coordination of this compound to a metal center significantly impacts the properties of that center. The formation of a rigid chelate ring imposes geometric constraints. For instance, in a square-planar or octahedral complex with two or more of these ligands, steric clashes between the bulky substituents on adjacent ligands can cause distortions from idealized geometries. illinois.edu This can manifest as altered bond angles and lengths.

The ligand field created by the nitrogen and oxygen donor atoms influences the electronic properties of transition metal ions. The N,O-donor set splits the d-orbitals of the metal into different energy levels, the magnitude of which affects the complex's color, magnetic properties, and reactivity. The specific electronic contribution of the ligand depends on the σ-donating and any π-accepting/donating capabilities of the amine and carboxylate groups.

Decomposition Pathways and Stability Studies under Various Chemical Conditions

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental studies detailing the decomposition pathways and stability of this compound under various chemical conditions. While general principles of chemical stability and degradation are well-established for related compounds, such as other amino acids and carboxylic acids, specific data including degradation products, reaction kinetics, or quantitative stability assessments for this particular molecule are not publicly available.

Forced degradation studies, which involve exposing a compound to stress conditions like heat, light, humidity, and various pH levels, are typically conducted during pharmaceutical development to understand a molecule's intrinsic stability. However, the results of such studies for this compound have not been published in the accessible scientific literature.

Without experimental data, a detailed profile of its decomposition and stability cannot be constructed. Theoretical predictions could be made based on its structural features—a tertiary amine and a carboxylic acid on a sterically hindered neopentyl scaffold. For instance:

Thermal Stress: The compound might be susceptible to decarboxylation at elevated temperatures, a common degradation pathway for carboxylic acids. The presence of the dimethylamino group could also influence its thermal stability.

Hydrolytic Stability: Generally, the core structure of the molecule is expected to be stable against hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the stability might be affected.

Oxidative Stress: The tertiary amine group could be susceptible to oxidation, potentially leading to the formation of an N-oxide or other degradation products.

Photostability: The lack of significant chromophores in its structure suggests it may not be highly susceptible to degradation by light, but photostability studies would be required for confirmation.

It is crucial to note that these are generalized predictions. Rigorous experimental studies are necessary to determine the actual decomposition pathways and stability profile of this compound.

Due to the absence of specific research findings, no data tables on the decomposition products or stability under different conditions can be provided at this time.

Advanced Analytical Methodologies for Precise Quantification and Detection of 3 Dimethylamino 2,2 Dimethylpropanoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid, offering robust and reliable quantification in various matrices. Method development typically focuses on optimizing mobile phase composition, column chemistry, and detector settings to achieve adequate retention, resolution, and sensitivity. Validation is performed to ensure the method's accuracy, precision, linearity, and robustness, adhering to established scientific guidelines.

Reversed-Phase and Ion-Exchange Chromatography Applications

Reversed-phase chromatography is a widely used HPLC mode for the separation of this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by hydrophobic interactions. Adjusting the mobile phase's pH is critical, as it influences the ionization state of the molecule's carboxylic acid and tertiary amine groups, thereby affecting its retention characteristics.

Ion-exchange chromatography offers an alternative and powerful approach, particularly for separating the compound from complex sample matrices. This method separates molecules based on their net charge. Given the amphoteric nature of this compound, both cation-exchange and anion-exchange chromatography can be employed, depending on the pH of the mobile phase.

Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives

Due to the low volatility of this compound, its direct analysis by Gas Chromatography (GC) is challenging. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable compound. This process involves chemically modifying the analyte to enhance its chromatographic properties. Common derivatization strategies include esterification of the carboxylic acid group, which increases the compound's volatility, making it amenable to GC analysis. The resulting volatile derivative can then be efficiently separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification

The coupling of chromatography with mass spectrometry provides exceptional selectivity and sensitivity for the trace analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for the quantification of this compound in complex biological and environmental samples. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that allows for the sensitive detection of the protonated molecule [M+H]+.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound, following a derivatization step to increase its volatility. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, provides a high degree of specificity for identification and quantification.

Derivatization Strategies for Enhanced Ionization and Sensitivity

Derivatization plays a crucial role in improving the performance of both LC-MS and GC-MS analyses of this compound. The primary goals of derivatization are to increase volatility for GC analysis, and to enhance ionization efficiency and chromatographic retention for LC-MS analysis.

For GC-MS, a common approach is the esterification of the carboxylic acid group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. For LC-MS, derivatization can be employed to introduce a readily ionizable group, thereby improving the sensitivity of the analysis. For example, reagents that introduce a permanently charged group can significantly enhance the ESI response.

Below is an interactive table summarizing common derivatization reagents and their effects:

Analytical TechniqueDerivatization ReagentTarget Functional GroupEffect
GC-MSN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic AcidIncreases volatility and thermal stability
LC-MS3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidEnhances ionization efficiency
LC-MS2-picolinamineCarboxylic AcidImproves chromatographic retention and ionization

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a promising alternative for the detection of this compound, providing high sensitivity and selectivity. These techniques are based on the measurement of the electrical response (e.g., current or potential) of the analyte at an electrode surface. While not as commonly reported as chromatographic methods for this specific compound, the principles of electrochemistry can be applied.

The tertiary amine group in the molecule could potentially be oxidized at an appropriate electrode material and applied potential. This would form the basis for an amperometric or voltammetric detection method. The development of such a method would involve the selection of a suitable electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and the optimization of experimental parameters such as pH and potential waveform. The potential for direct detection without the need for derivatization makes this an attractive area for future research.

Applications and Roles of 3 Dimethylamino 2,2 Dimethylpropanoic Acid in Specialized Organic Synthesis and Materials Science

Utilization as a Versatile Organic Building Block in Multistep Synthesis

Organic building blocks are fundamental molecules used for the construction of more complex chemical structures. mdpi.com While 3-(Dimethylamino)-2,2-dimethylpropanoic acid possesses functional groups—a tertiary amine and a carboxylic acid—that could theoretically make it a candidate for such applications, specific examples are not detailed in the reviewed literature.

Synthesis of Complex Organic Molecules and Intermediates

No specific examples detailing the use of this compound as a key intermediate or starting material in the synthesis of complex organic molecules were identified in the search results. The literature on complex synthesis focuses on other building blocks and synthetic strategies.

Preparation of Scaffolds with Diverse Structural Motifs

A molecular scaffold forms the core of a compound to which various functional groups can be attached. While there is extensive research on creating porous scaffolds for applications like tissue engineering using various polymers, nih.govmdpi.commdpi.com there is no specific mention of scaffolds being prepared directly from this compound as the core structural unit.

Integration into Polymer Chemistry and Advanced Materials Fabrication

The integration of small molecules into polymers as monomers or modifiers is a common strategy to impart specific functionalities to the resulting materials. However, the role of this compound in this field appears to be undocumented.

Role as a Monomer or Modifier in Polymer Synthesis

The search did not yield any studies where this compound was used as a monomer for polymerization or as a modifier to alter the properties of existing polymers. Research in this area often highlights other amine-containing compounds, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), which is a distinct and more complex monomer used to create stimuli-responsive polymers. researchgate.net

Contribution to Material Properties and Functionalization

Due to the lack of information on its use in polymer synthesis, there is no available data on how this compound might contribute to material properties or be used for surface functionalization.

Applications in Catalysis and as a Ligand in Homogeneous/Heterogeneous Catalytic Systems

The presence of both a nitrogen atom (Lewis base) and a carboxyl group allows some amino acids to act as ligands for metal catalysts in both homogeneous and heterogeneous systems. chemiitkgp-mcdaslab.comnih.govkuleuven.bemdpi.com These ligands can influence the activity and selectivity of the catalyst. However, no specific research was found that describes the use of this compound in either capacity.

Potential in Supramolecular Chemistry and Self-Assembled Systems

The molecular architecture of this compound presents several key features that suggest a significant, albeit largely unexplored, potential for application in supramolecular chemistry and the formation of self-assembled systems. The molecule's inherent zwitterionic capability, coupled with its distinct hydrophobic and hydrophilic domains, provides a foundation for a variety of non-covalent interactions that are fundamental to the spontaneous organization of molecules into larger, ordered structures.

At its core, this compound is a β-amino acid derivative. Such compounds are known to be building blocks for foldamers, which are oligomers that adopt well-defined secondary structures reminiscent of peptides. nih.govnih.gov The specific arrangement of a tertiary amine and a carboxylic acid on the propane (B168953) backbone allows for the formation of a stable zwitterion under appropriate pH conditions. This dual-charge character is a strong driver for self-assembly in different solvent environments. nih.govrsc.orgnih.gov

The primary non-covalent interactions that this compound can engage in include:

Ionic Interactions and Hydrogen Bonding: The presence of both a carboxylate anion and a protonated dimethylammonium cation in its zwitterionic form allows for strong electrostatic interactions. Furthermore, the carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust synthons, such as the well-known carboxylic acid dimer, which can guide the assembly of molecules into tapes, sheets, or other supramolecular arrays. nih.govacs.orgresearchgate.net These directional interactions are crucial for creating ordered crystalline structures or other organized assemblies in the solid state.

Hydrophobic Effects: The neopentyl core of the molecule, characterized by the sterically demanding gem-dimethyl group, constitutes a significant hydrophobic domain. In aqueous media, this hydrophobic section would drive the molecule to self-assemble in a manner that minimizes its contact with water, potentially leading to the formation of micelles, vesicles, or other aggregate structures. filtnews.com

Van der Waals Forces: The bulky 2,2-dimethyl groups also contribute to significant van der Waals interactions. nih.gov While individually weak, the collective effect of these forces can play a substantial role in the packing of molecules in the solid state and the stability of self-assembled structures. The Thorpe-Ingold effect, often associated with gem-dimethyl groups, suggests that this substitution can influence the conformation of the molecule, potentially pre-organizing it for specific types of assembly. researchgate.net

The amphiphilic nature of this compound, arising from its hydrophilic zwitterionic head group and hydrophobic alkyl backbone, is a key characteristic that underpins its potential in forming self-assembled systems. rsc.orgnih.gov Depending on the surrounding medium, this molecule could theoretically assemble into various architectures. For instance, in nonpolar solvents, inverse micelle-like structures might form, with the polar head groups congregating in the core. nih.gov

The table below summarizes the key structural features of this compound and their potential roles in driving the formation of supramolecular assemblies.

Structural FeaturePotential Non-Covalent InteractionsPossible Role in Self-Assembly
Tertiary Amine (Dimethylamino group) Can be protonated to form a cation, enabling ionic interactions. Acts as a hydrogen bond acceptor.Forms the cationic part of the zwitterionic headgroup, driving electrostatic assembly. nih.gov
Carboxylic Acid Can be deprotonated to form an anion for ionic bonds. A strong hydrogen bond donor and acceptor.Key for forming hydrogen-bonded networks, such as dimers and chains, directing the overall supramolecular architecture. nih.govacs.org
Zwitterionic Capability Strong electrostatic interactions between the cationic and anionic centers of neighboring molecules.A primary driver for aggregation and the formation of ordered structures in both solution and the solid state. nih.govfiltnews.com
Neopentyl Core (with gem-dimethyl group) Hydrophobic interactions and van der Waals forces.Promotes aggregation in aqueous solutions to minimize exposure of the hydrophobic core to water. Influences molecular packing and conformation. nih.gov

While specific, detailed research into the self-assembly of this compound is not extensively documented, the fundamental principles of supramolecular chemistry strongly support its potential in this field. The interplay of ionic forces, hydrogen bonding, and hydrophobic effects, all present within this single small molecule, makes it a compelling candidate for the design of novel self-assembling systems and functional materials. Further investigation into its behavior under various conditions could reveal a rich supramolecular chemistry.

Emerging Research Perspectives and Unexplored Avenues for 3 Dimethylamino 2,2 Dimethylpropanoic Acid

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of structurally complex amino acids like 3-(Dimethylamino)-2,2-dimethylpropanoic acid traditionally relies on methods that may involve hazardous reagents and generate significant waste. The development of sustainable and green synthetic routes is a critical and unexplored avenue.

Key Green Chemistry Principles Applicable:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating biosynthetic routes or utilizing starting materials derived from renewable sources.

Catalysis: Employing catalytic (vs. stoichiometric) reagents to minimize waste and increase efficiency. Biocatalysis, using enzymes or whole microorganisms, offers high selectivity under mild conditions. rsc.org

Safer Solvents and Reagents: Replacing toxic solvents and hazardous reagents with greener alternatives. For instance, dimethyl carbonate (DMC) has been identified as a sustainable methylating agent and solvent, offering a non-toxic alternative to methyl halides or dimethyl sulfate (B86663). rsc.org

Recent advancements in the N-methylation of amino acids highlight the potential for greener methodologies. The Eschweiler-Clarke reaction, a classic method for N-methylation using formic acid and formaldehyde (B43269), is known for its high efficiency. mdpi.com Modern adaptations focus on improving its environmental footprint. A novel approach using dimethyl carbonate under acidic conditions has been developed for the efficient methylation and formylation of various amino acids, achieving high conversions and yields without the risk of racemization. rsc.orgrsc.org Such a method could be adapted for the synthesis of this compound, providing a more sustainable pathway.

Future research could focus on a one-pot synthesis from a suitable precursor, utilizing biocatalysts or green chemical reagents to introduce the dimethylamino and gem-dimethyl functionalities, thereby reducing intermediate separation steps and solvent usage. mdpi.com

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Understanding the reaction kinetics and mechanisms involved in the synthesis and derivatization of this compound is fundamental for process optimization. Advanced in situ spectroscopic techniques allow for real-time monitoring of reaction progress without the need for sampling.

Potential Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To monitor the conversion of functional groups. For instance, the disappearance of a precursor's carbonyl stretch and the appearance of the product's carboxylic acid bands can be tracked in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification of reactants, intermediates, products, and byproducts directly in the reaction mixture.

Raman Spectroscopy: Complementary to IR, it is particularly useful for monitoring reactions in aqueous media and for observing changes in non-polar bonds.

These techniques can provide crucial data for kinetic modeling, helping to determine reaction orders, activation energies, and the influence of catalysts or reaction conditions. This knowledge is invaluable for scaling up production, improving yield, and ensuring product quality. While specific studies on this compound are not available, the application of these techniques is widespread in the study of nanoparticle formation and other complex chemical transformations. mdpi.com

Rational Design of Derivatives for Enhanced Reactivity, Selectivity, and Novel Functions

The structure of this compound, with its carboxylic acid and tertiary amine groups, offers multiple points for modification to create derivatives with tailored properties. Rational design, often aided by computational modeling, can guide the synthesis of new molecules with enhanced biological activity, catalytic properties, or utility as building blocks in materials science.

The quaternization of the tertiary amine can produce a range of quaternary ammonium (B1175870) compounds (QACs). mdpi.com QACs are known for their broad biological activities, and their efficacy is often dependent on the nature of the alkyl or aryl groups attached to the nitrogen atom. mdpi.comnih.gov Designing derivatives of this compound as novel QACs could yield compounds with interesting antimicrobial or catalytic properties.

Furthermore, the carboxylic acid moiety can be converted into esters, amides, or other functional groups. The synthesis of amide derivatives, for example, is a common strategy in drug discovery to improve metabolic stability and binding interactions. nih.govnih.gov The sterically hindered α,α-disubstituted nature of the parent molecule could confer unique conformational constraints on its derivatives, a feature often exploited in the design of peptidomimetics and other bioactive molecules. nih.govacs.org

Table 1: Potential Derivatization Strategies and Their Applications

Functional Group ModifiedDerivative ClassPotential ApplicationRationale
Tertiary AmineQuaternary Ammonium SaltsAntimicrobial agents, Phase-transfer catalystsPermanent positive charge enhances interaction with microbial membranes and utility in catalysis.
Carboxylic AcidAmidesBioactive compounds, PeptidomimeticsAmide bonds are key in biological systems; steric hindrance may improve metabolic stability.
Carboxylic AcidEstersProdrugs, Synthetic intermediatesEsterification can improve bioavailability and provide a handle for further chemical modification.

Exploration of Unconventional Reaction Pathways and Methodologies

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways could lead to more efficient and novel syntheses of this compound and its derivatives.

Emerging Methodologies:

Photoredox Catalysis: Utilizes visible light to initiate chemical transformations under mild conditions, offering new routes for C-C and C-N bond formation. nih.gov

Flow Chemistry: Conducting reactions in continuous-flow reactors can improve safety, efficiency, and scalability. It allows for precise control over reaction parameters like temperature and mixing, which can be crucial for optimizing complex reactions.

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of solvents, represents a significant green chemistry approach.

The synthesis of α,α-disubstituted amino acids, a class to which the target compound belongs, presents significant challenges, particularly the introduction of bulky groups at the α-carbon. nih.gov Novel strategies, such as the direct α-C-H bond functionalization or the hydrocarboxylation of corresponding amines, are emerging as powerful tools to overcome these hurdles. nih.gov Applying these innovative methods could provide more direct and efficient access to this compound.

Predictive Modeling and Data Science Integration for Structure-Reactivity Relationships

Computational chemistry and data science offer powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, these approaches remain entirely unexplored.

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as charge distribution, orbital energies (HOMO-LUMO), and reaction barriers. nih.govchemrxiv.orgscienceopen.com This information provides insight into the molecule's intrinsic reactivity and can help predict how it will behave in different chemical environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. japsonline.com By synthesizing a library of derivatives of this compound and measuring a property of interest (e.g., antimicrobial activity), a QSAR model could be built to predict the activity of new, unsynthesized derivatives. japsonline.comnih.gov This approach is widely used in the development of new QACs and other bioactive molecules. nih.govjapsonline.com

Integrating machine learning algorithms with data from high-throughput screening or computational chemistry could enable the rapid exploration of the chemical space around this molecule, identifying derivatives with optimized properties for specific applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Dimethylamino)-2,2-dimethylpropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation or acylation of precursor amines. For example, oxidation using potassium permanganate (KMnO₄) or reduction with hydrogen gas (H₂/Pd-C) can modify functional groups. Optimization includes adjusting solvent polarity, temperature (e.g., 22–85°C for crystallization), and stoichiometric ratios of reagents like sodium borohydride (NaBH₄) for selective reductions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves the dimethylamino and methyl branching patterns. For example, coupling constants in ¹H NMR (e.g., 3–4 Hz for adjacent protons) confirm stereochemistry. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight and fragmentation pathways .

Q. How does the compound’s solubility vary under different pH conditions?

  • Methodological Answer : The carboxylic acid group (pKa ~2.5) and tertiary amine (pKa ~9.5) dictate pH-dependent solubility. In acidic conditions (pH < 2), the protonated amine enhances water solubility, while neutral or basic conditions favor the deprotonated carboxylate form. Solubility tests in buffered solutions (e.g., phosphate buffer at pH 4–8) with UV-Vis quantification are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.